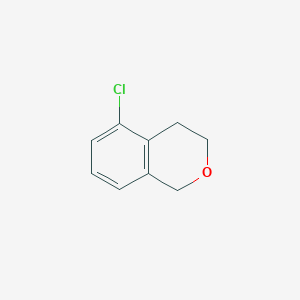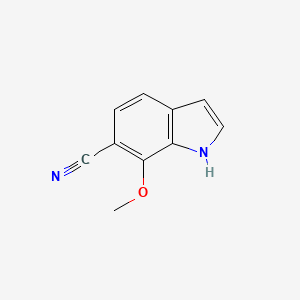![molecular formula C10H17NO2 B15233251 (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)
(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. For example, the use of palladium-catalyzed coupling reactions has been reported for the synthesis of similar spirocyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or selenium (IV) oxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom within the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, selenium (IV) oxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Known for its anticancer activity.
8-Oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
Diazaspiro[4.5]decane: Utilized in the synthesis of complex organic molecules.
Uniqueness
(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(4S)-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
JPZJKIYKFOEPJZ-QMMMGPOBSA-N |
Isomerische SMILES |
C1CCC2(CC1)CNC[C@H]2C(=O)O |
Kanonische SMILES |
C1CCC2(CC1)CNCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)

![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)
![6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15233222.png)



![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)
